

Physical properties of 2-(4-Pyridyl)pyrrolidine

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Compound of Interest

Compound Name: *4-Pyrrolidin-2-ylpyridine*

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An In-Depth Technical Guide to the Physical Properties of 2-(4-Pyridyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 2-(4-Pyridyl)pyrrolidine (CAS: 128562-25-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural motif present in various biologically active molecules, a thorough understanding of its physicochemical characteristics is paramount for researchers in lead optimization, formulation science, and analytical development. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental design and providing detailed, validated protocols for determining critical parameters such as acid dissociation constants (pK_a) and aqueous solubility. All discussions are grounded in authoritative references to ensure scientific integrity and practical utility for scientists and drug development professionals.

Compound Identification and Core Characteristics

2-(4-Pyridyl)pyrrolidine is a bicyclic molecule featuring a pyridine ring linked at the 4-position to a pyrrolidine ring at its 2-position. This structure possesses two distinct basic nitrogen centers and a chiral center at the point of linkage, making its stereochemistry a potentially critical factor in biological applications.

The compound is typically supplied as a colorless to yellow liquid.^[1] Its fundamental identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	4-(pyrrolidin-2-yl)pyridine	N/A
Synonyms	2-(4-Pyridyl)pyrrolidine, 4-(2-Pyrrolidinyl)pyridine	[1]
CAS Number	128562-25-4	[1]
Molecular Formula	C ₉ H ₁₂ N ₂	[1]
Molecular Weight	148.21 g/mol	[1]
Appearance	Colorless to yellow liquid	[1]
Purity (Typical)	≥ 95% (by NMR)	[1]
Storage Conditions	Store at 0-8°C	[1]

Acid-Base Properties (pKa): A Critical Determinant of Biological Behavior

Expertise & Experience: The ionization state of a drug candidate, dictated by its pKa value(s) and the pH of the surrounding medium, is arguably one of its most influential physicochemical properties.[\[2\]](#) It governs aqueous solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile of the molecule. 2-(4-Pyridyl)pyrrolidine possesses two basic nitrogen atoms: one on the sp²-hybridized pyridine ring and one on the sp³-hybridized aliphatic pyrrolidine ring.

It is mechanistically expected that the pyrrolidine nitrogen will be significantly more basic (higher pKa) than the pyridine nitrogen. The lone pair of the pyrrolidine nitrogen resides in an sp³ orbital and is readily available for protonation. In contrast, the lone pair of the pyridine nitrogen is in an sp² orbital and is less basic due to the higher s-character and the electron-withdrawing nature of the aromatic ring. For context, the conjugate acid of the parent pyrrolidine has a pKa of approximately 11.3, while that of pyridine is about 5.2.[\[3\]](#)[\[4\]](#) Therefore, two distinct pKa values are expected for this molecule.

Authoritative Protocol: pKa Determination by ^1H NMR Titration

The determination of pKa via NMR titration is a robust and elegant method that allows for the simultaneous determination of pKa values for multiple ionizable centers within a molecule, provided their local protons experience a chemical shift change upon protonation.[\[5\]](#)[\[6\]](#) This protocol is self-validating as the sigmoidal plot of chemical shift versus pH provides a clear visual confirmation of the titration event.

Objective: To experimentally determine the pKa values corresponding to the pyridine and pyrrolidine nitrogens of 2-(4-Pyridyl)pyrrolidine.

Materials and Reagents:

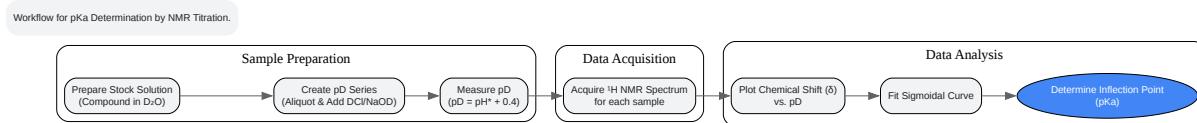
- 2-(4-Pyridyl)pyrrolidine
- Deuterium oxide (D_2O)
- 0.1 M DCl in D_2O
- 0.1 M NaOD in D_2O
- pH meter calibrated for aqueous solutions
- NMR spectrometer (≥ 400 MHz recommended)
- NMR tubes

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a stock solution of 2-(4-Pyridyl)pyrrolidine of approximately 15-20 mg/mL in D_2O .[\[5\]](#)
- **pH Adjustment:** Aliquot the stock solution into several NMR tubes. Adjust the pH of each sample to a different value across a wide range (e.g., pH 1 to 13) using microliter additions of 0.1 M DCl or 0.1 M NaOD.

- pD Measurement: Measure the pH of each D₂O solution using a standard pH meter and convert the reading (pH) to pD using the established correction: $pD = pH + 0.4$.^[5]
- NMR Acquisition: Acquire a ¹H NMR spectrum for each prepared sample at a constant temperature.
- Data Analysis:
 - Identify aromatic protons on the pyridine ring and aliphatic protons on the pyrrolidine ring that show a significant change in chemical shift (δ) with pD.
 - Plot the chemical shift (δ in ppm) of a chosen proton against the corresponding pD value for all samples.
 - The resulting data should form one or two sigmoidal curves. The inflection point of each curve corresponds to the pKa value for the nearby nitrogen.^[6]
 - The pKa can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation adapted for chemical shifts.^[6]

Visualization: Workflow for pKa Determination



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Caption: Workflow for pKa Determination by NMR Titration.

Solubility Profile

Expertise & Experience: Solubility is a gatekeeper property in drug development; a compound must be in solution to be absorbed and exert its therapeutic effect.^[7] It's crucial to distinguish between two types of solubility measurements:

- **Kinetic Solubility:** Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This is a high-throughput screen used early in discovery to quickly flag problematic compounds.^{[8][9]}
- **Thermodynamic Solubility:** Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, typically performed on promising late-stage candidates using the shake-flask method.^{[8][10]}

Given its polar functional groups (two nitrogen atoms capable of hydrogen bonding), 2-(4-Pyridyl)pyrrolidine is expected to exhibit reasonable aqueous solubility, which will be highly pH-dependent due to its basic nature. Solubility will be lowest at high pH (when both nitrogens are in their free base form) and will increase significantly at lower pH values as the compound forms protonated, more water-soluble salts.

Authoritative Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the benchmark for determining the thermodynamic equilibrium solubility and is essential for pre-formulation studies.^{[10][11]}

Objective: To determine the equilibrium solubility of 2-(4-Pyridyl)pyrrolidine in various aqueous buffers.

Materials and Reagents:

- 2-(4-Pyridyl)pyrrolidine (solid or neat liquid)
- Aqueous buffers of relevant pH (e.g., pH 2.0, pH 5.0, pH 7.4)
- Incubator shaker set to a controlled temperature (e.g., 25°C or 37°C)
- Centrifuge

- Syringe filters (e.g., 0.22 μ m PVDF) that exhibit low compound binding
- HPLC or LC-MS/MS system for quantification

Step-by-Step Methodology:

- Sample Preparation: Add an excess amount of 2-(4-Pyridyl)pyrrolidine to vials containing the different aqueous buffers. The presence of undissolved compound is essential to ensure saturation is reached.[10]
- Equilibration: Seal the vials and place them in an incubator shaker. Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[10][11]
- Phase Separation: After incubation, confirm visually that undissolved solid/liquid remains. Centrifuge the vials at high speed to pellet the excess compound.[10]
- Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining microscopic particles. [11]
- Quantification: Accurately dilute the filtered supernatant with a suitable analytical solvent. Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.
- Reporting: The calculated concentration is the equilibrium solubility at that specific pH and temperature.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity, structure, and purity of a compound.

- ^1H NMR Spectroscopy: The spectrum is expected to show distinct signals for the four non-equivalent protons of the pyridine ring in the aromatic region (typically δ 7.0-8.5 ppm). The pyrrolidine ring will exhibit complex multiplets in the aliphatic region (typically δ 1.5-4.5 ppm) due to the chiral center and proton-proton coupling. The N-H proton of the pyrrolidine may appear as a broad singlet.

- ^{13}C NMR Spectroscopy: The spectrum should display nine distinct carbon signals. Five signals will be in the aromatic region (δ 120-160 ppm) corresponding to the pyridine ring, and four signals will be in the aliphatic region (δ 20-70 ppm) for the pyrrolidine ring.
- Infrared (IR) Spectroscopy: Key expected vibrational bands include N-H stretching for the secondary amine (around 3300-3500 cm^{-1}), C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm^{-1}), and C=N/C=C stretching for the pyridine ring (around 1400-1600 cm^{-1}).
- Mass Spectrometry: In an ESI+ experiment, the primary expected ion would be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z corresponding to the compound's monoisotopic mass plus the mass of a proton.

Safety and Handling

As a prudent laboratory practice, 2-(4-Pyridyl)pyrrolidine should be handled with appropriate care, assuming it may be harmful or corrosive until proven otherwise.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[12\]](#)
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[\[12\]](#) Avoid contact with skin and eyes.[\[13\]](#) Wash hands thoroughly after handling.[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended storage temperature of 0-8°C.[\[1\]](#)[\[12\]](#) Keep away from strong oxidizing agents and strong acids.[\[12\]](#)
- First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[\[13\]](#) For eye contact, rinse immediately with plenty of water for at least 15 minutes.[\[13\]](#) If inhaled, move the person to fresh air.[\[13\]](#) If swallowed, rinse mouth with water and seek immediate medical attention.[\[12\]](#)[\[13\]](#)

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